molecular formula C9H10N2O4 B070821 2-(Dimethylamino)-3-nitrobenzoic acid CAS No. 175347-01-0

2-(Dimethylamino)-3-nitrobenzoic acid

Cat. No. B070821
M. Wt: 210.19 g/mol
InChI Key: HOONBMFQVBRNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-3-nitrobenzoic acid, also known as DNBC, is a yellow crystalline substance that is commonly used in scientific research. This compound has several applications in various fields, including biochemistry, pharmacology, and medical research. In

Mechanism Of Action

The mechanism of action of 2-(Dimethylamino)-3-nitrobenzoic acid is based on its ability to interact with proteins and enzymes. 2-(Dimethylamino)-3-nitrobenzoic acid binds to proteins and enzymes through electrostatic interactions and hydrogen bonding. This interaction can cause changes in the conformation and activity of the protein or enzyme, leading to altered biochemical pathways.

Biochemical And Physiological Effects

2-(Dimethylamino)-3-nitrobenzoic acid has several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-(Dimethylamino)-3-nitrobenzoic acid has also been shown to bind to serum albumin and affect its binding affinity for other ligands. In addition, 2-(Dimethylamino)-3-nitrobenzoic acid has been used to study the pH-dependent conformational changes of proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Dimethylamino)-3-nitrobenzoic acid in lab experiments is its sensitivity to changes in pH. 2-(Dimethylamino)-3-nitrobenzoic acid is also relatively easy to synthesize and purify, making it a cost-effective option for research laboratories. However, 2-(Dimethylamino)-3-nitrobenzoic acid has limitations in terms of its specificity for certain enzymes and proteins. Additionally, the use of 2-(Dimethylamino)-3-nitrobenzoic acid requires careful calibration of pH and concentration to ensure accurate results.

Future Directions

There are several future directions for the use of 2-(Dimethylamino)-3-nitrobenzoic acid in scientific research. One area of interest is the development of new fluorescent probes based on 2-(Dimethylamino)-3-nitrobenzoic acid. Additionally, there is potential for the use of 2-(Dimethylamino)-3-nitrobenzoic acid in drug discovery, particularly in the development of enzyme inhibitors. Further research is also needed to explore the mechanism of action of 2-(Dimethylamino)-3-nitrobenzoic acid and its effects on different proteins and enzymes.
Conclusion:
2-(Dimethylamino)-3-nitrobenzoic acid is a versatile compound with several scientific research applications. Its sensitivity to changes in pH and ability to interact with proteins and enzymes make it a valuable tool for studying biochemical pathways. While there are limitations to its use, the future directions for research on 2-(Dimethylamino)-3-nitrobenzoic acid are promising and could lead to new discoveries in the fields of biochemistry and pharmacology.

Synthesis Methods

The synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid involves the reaction of 2-nitrobenzoic acid with dimethylamine in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method is widely used in research laboratories and has been optimized to produce high yields of pure 2-(Dimethylamino)-3-nitrobenzoic acid.

Scientific Research Applications

2-(Dimethylamino)-3-nitrobenzoic acid has several scientific research applications. It is commonly used as a pH indicator in biochemical assays, where it changes color based on the pH of the solution. 2-(Dimethylamino)-3-nitrobenzoic acid is also used as a fluorescent probe to study protein-ligand interactions. Additionally, 2-(Dimethylamino)-3-nitrobenzoic acid is used to study enzyme kinetics and inhibition.

properties

CAS RN

175347-01-0

Product Name

2-(Dimethylamino)-3-nitrobenzoic acid

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(dimethylamino)-3-nitrobenzoic acid

InChI

InChI=1S/C9H10N2O4/c1-10(2)8-6(9(12)13)4-3-5-7(8)11(14)15/h3-5H,1-2H3,(H,12,13)

InChI Key

HOONBMFQVBRNDR-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O

Canonical SMILES

CN(C)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O

synonyms

Benzoic acid, 2-(dimethylamino)-3-nitro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.